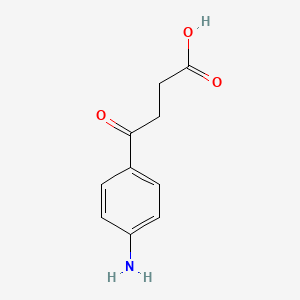
Bis(4-methylsulfanylphenyl)methanone
説明
"Bis(4-methylsulfanylphenyl)methanone" is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of bis(4-methylsulfanylphenyl)methanone and related compounds often involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. One common approach is the use of Lawesson's Reagent, which facilitates the introduction of sulfur atoms into organic molecules, leading to the formation of compounds with sulfanyl functionalities (Shabana, Osman, & Atrees, 1994). Such methods are instrumental in generating a wide range of sulfur-containing organic compounds for further application and study.
Molecular Structure Analysis
The molecular structure of bis(4-methylsulfanylphenyl)methanone is characterized by the presence of sulfur atoms which significantly influence its electronic structure and spatial configuration. X-ray diffraction crystallography is a common technique used to determine the precise molecular structure of such compounds, providing insights into their conformation and the interactions between molecules in the solid state. For instance, compounds similar in structure have been analyzed to reveal detailed conformational data, aiding in the understanding of how structural variations affect their physical and chemical properties (Dong & Huo, 2009).
Chemical Reactions and Properties
Bis(4-methylsulfanylphenyl)methanone participates in a variety of chemical reactions, primarily due to the reactivity of its sulfur-containing functional groups. These reactions include oxidation, reduction, and nucleophilic substitution, which can alter the compound's physical and chemical properties. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives and polymers with tailor-made functionalities for specific applications. Research into the reactivity of similar sulfur-containing compounds provides valuable insights into potential chemical pathways and transformations (Vitta, Campos, Farah, & Zukerman-Schpector, 2000).
Physical Properties Analysis
The physical properties of bis(4-methylsulfanylphenyl)methanone, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of sulfur atoms and the specific arrangement of functional groups within the molecule can significantly impact its physical characteristics, including its phase at room temperature and its behavior in different solvents. Studies on similar compounds offer insights into how structural elements contribute to the physical properties observed (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Chemical Properties Analysis
The chemical properties of bis(4-methylsulfanylphenyl)methanone, including its reactivity, stability under various conditions, and interactions with other chemical species, are central to its applications in synthesis and material science. The compound's ability to undergo specific reactions, such as forming adducts with metals or participating in coupling reactions, is crucial for its use in creating complex molecules and materials with desired functionalities. Research into the chemical behavior of sulfur-containing compounds under various conditions helps elucidate the fundamental aspects of their reactivity and potential applications (Kulkarni, Khandebharad, Sarda, & Agrawal, 2022).
科学的研究の応用
Thermally Activated Delayed Fluorescence Emitters
Kim, Choi, and Lee (2016) investigated compounds similar to Bis(4-methylsulfanylphenyl)methanone as thermally activated delayed fluorescent (TADF) emitters for blue emission in devices. These emitters, including BPBCz and TrzBCz, exhibit high efficiency due to a small singlet-triplet energy gap, crucial for delayed fluorescence activation. Their findings suggest a potential application in blue TADF devices with high quantum efficiencies (Kim, Choi, & Lee, 2016).
Antioxidant Properties
Balaydın, Gülçin, Menzek, Göksu, and Şahin (2010) synthesized derivatives of compounds like Bis(4-methylsulfanylphenyl)methanone, demonstrating effective antioxidant power. They explored the antioxidant and radical scavenging activities of these bromophenols, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).
Synthesis and Spectral Characterisation
Enbaraj, Dhineshkumar, Jeyashri, Logeshwari, Mohana, Manikandan, Rajathi, Chakkaravarthy, Govindaraju, and Seenivasan (2021) focused on the novel synthesis and characterization of methanone derivatives, including (3,4-bis((E)-(substituted-dichlorobenzylidene)amino)phenyl) (phenyl) methanone. Their study involved detailed spectral analysis and theoretical calculations, highlighting the compound's structural and electronic properties (Enbaraj et al., 2021).
Heat Capacity Studies
Saito, Huzisawa, and Ikemoto (1998) measured the heat capacity of bis(4-fluorophenyl)methanone, a similar compound to Bis(4-methylsulfanylphenyl)methanone. Their research revealed significant anomalies at various temperatures, emphasizing the impact of purity on the thermal behavior of such molecular crystals (Saito, Huzisawa, & Ikemoto, 1998).
Electrochemical Applications
Tang, Wang, Chi, Sevilla, and Zeng (2016) investigated the electrochemical oxidation of bis(trifluoromethylsulfonyl)imide anion, related to Bis(4-methylsulfanylphenyl)methanone, to generate radical electrocatalysts for methanol oxidation. This study highlights the potential of such compounds in developing electrochemical catalysts for practical applications (Tang et al., 2016).
Antibacterial and Antifungal Activities
Jalbout, Jarrahpour, Brunel, Salmi, Rezaei, and Trzaskowski (2006) synthesized and evaluated Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone for its antifungal and antibacterial activities. Their findings contribute to the potential medical applications of these compounds (Jalbout et al., 2006).
特性
IUPAC Name |
bis(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAQUSSQDJCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303087 | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylsulfanylphenyl)methanone | |
CAS RN |
63084-99-1 | |
| Record name | Bis[4-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63084-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 156568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC156568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(4-methylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)

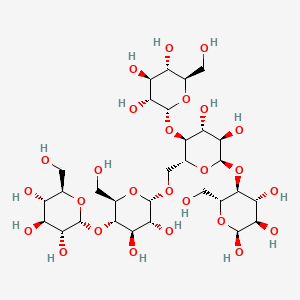
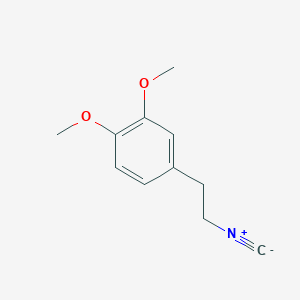
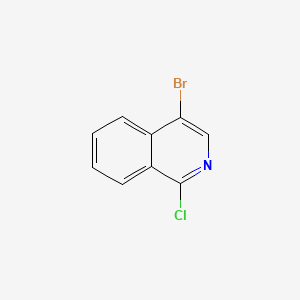
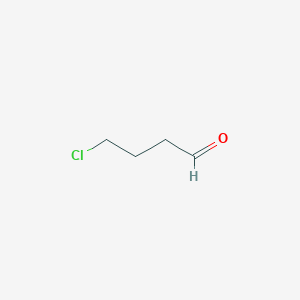
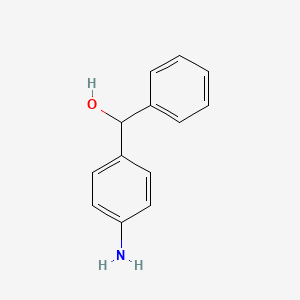
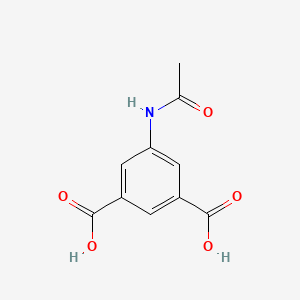
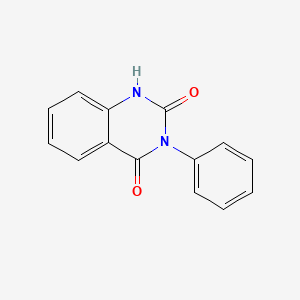
![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
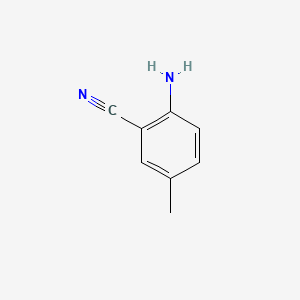
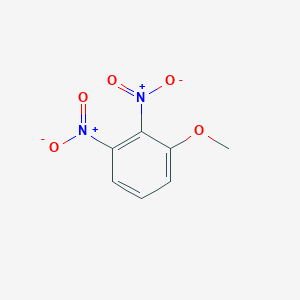
![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)
